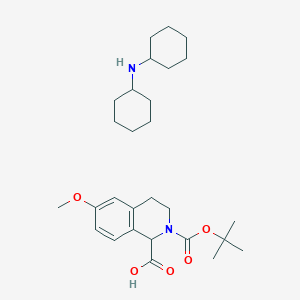
2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid dicyclohexylamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid dicyclohexylamine salt is a useful research compound. Its molecular formula is C28H44N2O5 and its molecular weight is 488.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid dicyclohexylamine salt, with the molecular formula C28H44N2O5 and a molecular weight of 488.67 g/mol, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, applications in drug development, and relevant case studies.
Synthesis
The synthesis of 2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid involves several steps, typically starting from simpler isoquinoline derivatives. The process generally includes the use of reagents such as sodium hydride and lithium hydroxide in solvents like tetrahydrofuran and methanol to achieve the desired product through hydrolysis and subsequent reactions .
Biological Activity
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders . Its structural characteristics suggest potential interactions with biological targets, making it a subject of interest in pharmacological studies.
Pharmacological Studies
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant pharmacological activities, including:
- Antagonistic Activity : Some isoquinoline derivatives have been shown to act as selective antagonists for endothelin receptors (ET(A)), with IC(50) values indicating high potency (e.g., <10 nM) .
- Anti-Cancer Potential : Compounds related to 2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline have been investigated for their ability to inhibit Bcl-2 family proteins, which are crucial in cancer cell survival. For instance, certain derivatives demonstrated effective binding to Bcl-2 proteins and induced apoptosis in cancer cells .
Applications
The compound is utilized in various fields:
- Pharmaceutical Development : It serves as a key intermediate for synthesizing drugs aimed at treating neurological disorders and cancer.
- Organic Synthesis : This compound facilitates the creation of complex organic molecules, enhancing the capacity for drug discovery .
Case Study 1: Neurological Disorders
In a study focused on developing new treatments for neurodegenerative diseases, researchers synthesized several isoquinoline derivatives, including 2-Boc-6-methoxy derivatives. These compounds exhibited neuroprotective effects in vitro by modulating neurotransmitter levels and reducing oxidative stress markers.
Case Study 2: Cancer Research
A series of experiments evaluated the anti-cancer properties of isoquinoline derivatives. One notable finding was that specific analogs could significantly reduce cell proliferation in various cancer cell lines while promoting apoptosis through caspase activation pathways .
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5.C12H23N/c1-16(2,3)22-15(20)17-8-7-10-9-11(21-4)5-6-12(10)13(17)14(18)19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-6,9,13H,7-8H2,1-4H3,(H,18,19);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBUJXGFVMEMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)OC.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














